N-Sulfoglucosamine

Glycosaminoglycan characterization Heparin quality control Disaccharide compositional analysis

N-Sulfoglucosamine (GlcNS; N-sulfo-D-glucosamine), CAS 4607-22-1, is a hexose monosaccharide in which the amino group of D-glucosamine is covalently N-sulfated to form a sulfamate (NHSO₃⁻) moiety. With a molecular formula of C₆H₁₃NO₈S and an average mass of 259.24 g/mol, it serves as the defining N-sulfated glucosamine residue within the glycosaminoglycans (GAGs) heparin and heparan sulfate (HS).

Molecular Formula C6H13NO8S
Molecular Weight 259.24 g/mol
CAS No. 4607-22-1
Cat. No. B1206868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Sulfoglucosamine
CAS4607-22-1
Synonyms2-sulfamino-2-deoxyglucopyranose
glucosamine 2-sulfate
glucosamine 2-sulfate, (D)-isomer
glucosamine 2-sulfate, potassium salt, (D)-isome
Molecular FormulaC6H13NO8S
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O
InChIInChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1
InChIKeyKZWHEHSUEBTKJM-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Sulfoglucosamine (CAS 4607-22-1): Structural Identity and Procurement Context for the N-Sulfated Glucosamine Standard


N-Sulfoglucosamine (GlcNS; N-sulfo-D-glucosamine), CAS 4607-22-1, is a hexose monosaccharide in which the amino group of D-glucosamine is covalently N-sulfated to form a sulfamate (NHSO₃⁻) moiety [1]. With a molecular formula of C₆H₁₃NO₈S and an average mass of 259.24 g/mol, it serves as the defining N-sulfated glucosamine residue within the glycosaminoglycans (GAGs) heparin and heparan sulfate (HS) [2]. Unlike commercially prevalent glucosamine salts used in nutraceuticals (glucosamine hydrochloride, MW ~215.6; or glucosamine sulfate salt mixtures), N-sulfoglucosamine bears a covalent nitrogen–sulfur bond that fundamentally alters its charge state, enzymatic recognition, and NMR spectroscopic signature [3]. It is an extremely strong acidic compound (predicted pKa of strongest basic group ~−3) and is highly water-soluble (estimated ~1 × 10⁶ mg/L at 25 °C) . This compound is procured primarily as a reference standard for GAG structural analysis, a substrate for N-sulfoglucosamine sulfohydrolase (SGSH/EC 3.10.1.1) activity assays, and an authentic analytical marker for heparan sulfate catabolism studies [4].

Why Generic Glucosamine or Glucosamine Sulfate Cannot Substitute for N-Sulfoglucosamine (CAS 4607-22-1) in Research and Analytical Workflows


N-Sulfoglucosamine is frequently confused with commercially marketed "glucosamine sulfate" supplements; however, these are chemically and functionally distinct entities. Authentic N-sulfoglucosamine (free acid; CAS 4607-22-1) features a covalent N–sulfamate bond, whereas the common nutraceutical "glucosamine sulfate" is a physical mixture of glucosamine hydrochloride with potassium or sodium sulfate stabilizer salts [1]. This distinction is critical: the enzyme N-sulfoglucosamine sulfohydrolase (SGSH; EC 3.10.1.1), the sole mammalian heparan N-sulfatase, is structurally adapted to cleave the N-linked sulfate via a specialized active-site formylglycine residue and an Arg282 residue that replaces the conserved lysine found in O-sulfatases [2]. SGSH exhibits negligible catalytic activity toward O-sulfated glucosamine analogs (e.g., 6-O-sulfoglucosamine) or non-sulfated glucosamine [3]. Furthermore, N-acetylglucosamine (GlcNAc), the predominant glucosamine form in heparan sulfate (~50% of disaccharides), cannot substitute for GlcNS in any context requiring the specific charge density, hydrogen-bonding capacity, and ¹H-¹⁵N NMR spectroscopic signature conferred by the sulfamate group [4]. A researcher or procurement officer who orders "glucosamine sulfate" expecting N-sulfoglucosamine will receive a material lacking the N–sulfamate bond entirely, rendering it useless for SGSH assays, heparin/HS structural fingerprinting, and antithrombin-binding studies [5].

Quantitative Head-to-Head Evidence Guide: N-Sulfoglucosamine (CAS 4607-22-1) vs. Closest Analogs and In-Class Comparators


Heparin vs. Heparan Sulfate Disaccharide Composition: TriS (GlcNS-containing) as the Dominant Heparin Species vs. GlcNAc Dominance in HS

In a direct head-to-head HILIC-MS/MS disaccharide composition analysis, the N-sulfoglucosamine-containing trisulfated disaccharide ΔUA2S-GlcNS6S (TriS) accounted for approximately 69.8% on average of heparin disaccharides, whereas the non-sulfated N-acetylglucosamine disaccharide ΔUA-GlcNAc (0S) dominated heparan sulfate at approximately 51.0% [1]. This near-inversion of the dominant disaccharide species (TriS in heparin vs. 0S in HS) provides a quantitative compositional fingerprint that directly depends on the presence and abundance of N-sulfoglucosamine residues. The method achieved r² > 0.9960 for all eight disaccharides and average recoveries of 90.34%–99.62% with RSD 4.7%–6.7% [1]. These findings are internally consistent with literature values reporting that >80% of glucosamine residues in mast cell heparin are GlcNS, while >50% of GlcN residues in CHO cell HS are GlcNAc [2].

Glycosaminoglycan characterization Heparin quality control Disaccharide compositional analysis

SGSH Enzymatic Specificity: Selective N-Sulfatase Activity vs. O-Sulfatases – Structural Basis for N-Sulfoglucosamine Exclusivity

N-Sulfoglucosamine sulfohydrolase (SGSH; sulfamidase; EC 3.10.1.1) is the only mammalian enzyme capable of hydrolyzing the N-sulfamate bond of N-sulfoglucosamine residues. The crystal structure of SGSH at 2 Å resolution reveals that despite low sequence identity with O-sulfatases, it shares a conserved sulfatase fold; however, a critical active-site residue substitution distinguishes it: the highly conserved lysine found in O-sulfatases is replaced by Arg282 in SGSH, which is specifically positioned to coordinate the N-linked sulfate substrate [1]. The enzyme's catalytic mechanism proceeds through a formylglycine (FGly70) nucleophilic attack specifically on the sulfur center of the N-linked sulfate group, forming a covalent enzyme–substrate complex with a pentavalent sulfur transition state [2]. More than 100 known pathogenic missense mutations in the SGSH gene reduce or eliminate this N-sulfatase activity, leading to mucopolysaccharidosis type IIIA (Sanfilippo syndrome A), a fatal neurodegenerative lysosomal storage disorder with incidence ranging from 0.68 to 1.21 per 100,000 live births [3]. The fluorimetric SGSH assay, which employs the synthetic substrate 4-methylumbelliferyl-α-D-N-sulfoglucosaminide, is the standard diagnostic and drug-screening platform, achieving linear activity measurements in brain homogenates at pH 6.7 and 37 °C [4].

Lysosomal storage disease Enzyme specificity SGSH assay development

¹H-¹⁵N HSQC-TOCSY NMR Differentiation: Simultaneous Resolution of N-Sulfoglucosamine (GlcNS) and N-Acetylglucosamine (GlcNAc) in Mixture

The two-dimensional ¹H-¹⁵N HSQC-TOCSY NMR experiment provides unambiguous discrimination of N-sulfoglucosamine (GlcNS) from N-acetylglucosamine (GlcNAc) when present in the same mixture, exploiting the distinct ¹H and ¹⁵N chemical shifts of the sulfamate (NHSO₃⁻) vs. acetamido (NHCOCH₃) nitrogen-bound protons [1]. This approach was demonstrated to be superior to IMPACT-HNMBC for N-sulfo- and N-acetylglucosamine detection and was applied to resolve six distinct N-sulfoglucosamine microenvironments in intact heparin and heparan sulfate: GlcNS(6S)-UA(2S), ΔUA(2S)-GlcNS(6S), GlcNS(3S)(6S)-UA(2S), GlcNS-UA, GlcNS(6S)-redα, and 1,6-anhydro GlcNS [2]. The sulfamate ¹H chemical shifts serve as sensitive reporters of local GAG microstructure, reflecting differences in molecular structure that cannot be accessed through carbon-bound proton analysis alone [3]. In contrast, glucosamine with a free amine (GlcN) cannot be detected by HSQC-TOCSY due to rapid solvent exchange of the amino protons, making N-sulfoglucosamine uniquely suited for this analytical approach [1].

NMR spectroscopy Glycosaminoglycan structural analysis Heparin fingerprinting

Persistent Intramolecular Hydrogen Bond Involving the N-Sulfoglucosamine Sulfamate NH in the Antithrombin-Binding Pentasaccharide Fondaparinux (Arixtra)

NMR line-shape analysis and solvent exchange measurements identified a persistent intramolecular hydrogen bond within the fondaparinux (Arixtra) pentasaccharide between the sulfamate NH proton of the internal N-sulfoglucosamine residue and the adjacent 3-O-sulfo group [1]. This hydrogen bond, characterized through proton NMR line-shape analysis as a function of pH and temperature across mono-, di-, tetra-, and pentasaccharide models, pre-organizes the secondary structure of the heparin pentasaccharide in a conformation that facilitates high-affinity binding to antithrombin-III (AT-III) [2]. The sulfamate NH solvent exchange rate constants and temperature coefficients provided quantitative experimental confirmation of this hydrogen bond [3]. Critically, this hydrogen bond is only possible when the glucosamine is N-sulfated; N-acetylglucosamine residues lack the sulfamate NH donor and cannot form this structurally pre-organizing interaction. The minimal structural requirements for AT-III binding are contained in the rare heparin pentasaccharide sequence containing a 3,6-O-sulfated N-sulfoglucosamine residue, which induces a ~300-fold increase in AT-III inhibitory activity against coagulation protease factor Xa [4].

Anticoagulant drug design Antithrombin-III binding Hydrogen bond analysis

Acid–Base Differentiation: N-Sulfoglucosamine (pKa ~ −3) vs. Glucosamine (pKa ~7.5–8.1) – Implications for Charge State and Solubility at Physiological pH

N-Sulfoglucosamine and glucosamine exhibit fundamentally different acid–base properties due to the presence of the electron-withdrawing sulfamate group. The NP-MRD database reports that N-sulfo-D-glucosamine is an extremely weak basic (essentially neutral) compound, with a predicted pKa of the strongest basic group of approximately −3 (ChemAxon calculation) . In contrast, glucosamine (free amine form) has a measured pKa of approximately 7.5–8.1 for the ammonium group (α-anomer pKa ~8.12, β-anomer pKa ~7.87), meaning it exists predominantly as the protonated ammonium cation at physiological pH [1]. This differential protonation state directly impacts solubility, membrane permeability, and protein-binding electrostatics. The estimated water solubility of N-sulfoglucosamine at 25 °C is approximately 1 × 10⁶ mg/L (log Kow estimated at −7.47), reflecting the highly polar, permanently ionized sulfamate group . For comparison, glucosamine hydrochloride has a reported water solubility that is also high but is driven by a fundamentally different ionization mechanism (ammonium hydrochloride salt vs. sulfamic acid) .

Physicochemical characterization pKa prediction Ionization state

Validated Application Scenarios for N-Sulfoglucosamine (CAS 4607-22-1) Stemming from Quantitative Differentiation Evidence


Heparin and Heparan Sulfate Identity Testing and Disaccharide Compositional Analysis by HILIC-MS/MS

Procure N-sulfoglucosamine (free acid or sodium salt) as an authentic reference standard for establishing disaccharide retention time and MS/MS transition libraries. As demonstrated by Liu and Wang (2021), the trisulfated GlcNS-containing disaccharide ΔUA2S-GlcNS6S (TriS) is the dominant species in pharmaceutical heparin (~69.8%) but is essentially absent in heparan sulfate, where ΔUA-GlcNAc (0S) dominates (~51.0%) [1]. Without an authentic GlcNS standard, laboratories cannot confidently assign the TriS disaccharide peak or quantify N-sulfation levels, which are critical for distinguishing heparin from HS contaminants and for batch-to-batch heparin quality control.

MPS IIIA (Sanfilippo Syndrome A) Diagnostic Enzyme Activity Assays and Drug Screening Platforms

Use N-sulfoglucosamine or its validated fluorogenic derivative 4-methylumbelliferyl-α-D-N-sulfoglucosaminide as the specific substrate for SGSH activity measurement. The fluorimetric assay, optimized for brain homogenates at pH 6.7 and 37 °C [2], is the standard platform for confirming MPS IIIA diagnosis and screening therapeutic candidates. The structural evidence that SGSH is the sole mammalian N-sulfatase—with Arg282 replacing the O-sulfatase-conserved lysine—confirms that only N-sulfated substrates will be hydrolyzed [3]. Substitution with O-sulfated glucosamine or non-sulfated glucosamine will yield zero activity, leading to false-negative diagnoses or erroneous drug screening results.

¹H-¹⁵N NMR Structural Fingerprinting of Low Molecular Weight Heparins, Fondaparinux, and Biosimilar Heparin Products

Incorporate N-sulfoglucosamine as a chemical shift reference standard for ¹H-¹⁵N HSQC-TOCSY NMR analysis. This approach has been validated for resolving up to six distinct N-sulfoglucosamine microenvironments in enoxaparin, fondaparinux, and unfractionated heparin [4]. The sulfamate ¹H and ¹⁵N chemical shifts provide a spectroscopic fingerprint that reflects GAG composition and microstructure, enabling discrimination of innovator vs. generic enoxaparin products and batch-to-batch consistency evaluation. The persistent hydrogen bond between the sulfamate NH and adjacent 3-O-sulfo group in fondaparinux further validates the use of N-sulfoglucosamine NMR resonances as conformational reporters [5].

Rational Design and Synthesis of Antithrombin-III Binding Heparin Mimetics and Anticoagulant Oligosaccharides

Incorporate N-sulfoglucosamine as a key synthetic building block in chemoenzymatic heparin oligosaccharide synthesis. The demonstration that the sulfamate NH of N-sulfoglucosamine forms a persistent, structurally pre-organizing hydrogen bond with the adjacent 3-O-sulfo group—essential for the ~300-fold enhancement of antithrombin-III inhibitory activity against factor Xa [5]—establishes that N-sulfated glucosamine cannot be replaced by N-acetylglucosamine or non-sulfated glucosamine in the AT-III binding pentasaccharide sequence. N-Sulfoglucosamine procurement is thus mandatory for any laboratory synthesizing fondaparinux analogs, heparin-derived oligosaccharides, or next-generation anticoagulant candidates that rely on this specific hydrogen-bond network for bioactivity.

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